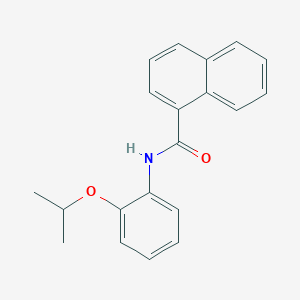

![molecular formula C17H15N3OS B5546085 3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine" is a member of the pyrazole and pyridine derivative families, known for their versatile chemical and physical properties. These compounds are significant in various fields, including material science, pharmaceuticals, and chemical synthesis, due to their unique structural features and reactivity.

Synthesis Analysis

The synthesis of pyrazole-pyridine derivatives involves multicomponent reactions that allow the efficient and selective formation of these complex molecules. For instance, a method involves the reaction of arylamines with dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. The process selectively yields pyridinone or pyran derivatives depending on the cyclic 1,3-diketone's structure, highlighting the synthetic versatility of these compounds (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazole-pyridine compounds can be studied through X-ray crystallography and spectroscopy. For example, a synthesized compound showed that the pyrazole and pyridine rings are nearly coplanar, indicating a conjugated system that can affect the molecule's electronic properties and reactivity (Li & Zhang, 2011).

Chemical Reactions and Properties

Pyrazole-pyridine derivatives undergo various chemical reactions, including Michael addition, which plays a crucial role in synthesizing these compounds. The reactivity is influenced by the molecule's structural features, such as the presence of substituents on the pyrazole and pyridine rings, which can direct the course of reactions and the formation of specific products (Sun et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The research surrounding 3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine mainly focuses on its synthesis and potential applications in creating novel compounds and exploring their properties. For example, Gennari et al. (2008) discussed the synthesis and characterization of Cu(I) complexes with heteroscorpionate ligands, highlighting the creation of new chemical structures with potential applications in catalysis and material science (Gennari et al., 2008). Similarly, Metwally et al. (2008) utilized a related compound for synthesizing novel heterocycles of pharmaceutical interest, indicating the role of these compounds in drug discovery and development (Metwally et al., 2008).

Potential in Organic Electronics and Materials Science

Research by Li et al. (2016) demonstrates the utility of pyrazole derivatives in creating bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), pointing towards the compound's significance in advancing organic electronics and light-emitting materials (Li et al., 2016).

Applications in Heterocyclic Chemistry and Drug Synthesis

Several studies have explored the use of pyrazole-derived compounds in synthesizing a wide range of heterocyclic compounds with potential pharmaceutical applications. For instance, the work by El‐Borai et al. (2013) on microwave-assisted synthesis of pyrazolopyridines reveals the compound's role in creating antioxidants, antitumor, and antimicrobial agents, showcasing its importance in medicinal chemistry (El‐Borai et al., 2013).

Contributions to Molecular Reporting and Sensing

Rurack and Bricks (2001) investigated derivatives of pyrazoline as molecular reporters for multimodal signaling, emphasizing the compound's relevance in developing sensors and reporting systems for various chemical analytes (Rurack & Bricks, 2001).

Catalysis and Reaction Mechanisms

Research articles also delve into the catalytic properties and reaction mechanisms involving pyrazole-derived compounds. Rahmani et al. (2018) highlighted an efficient synthesis method for pyridine-pyrimidines catalyzed by ionic liquids, illustrating the compound's utility in catalysis and organic synthesis (Rahmani et al., 2018).

Eigenschaften

IUPAC Name |

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-16(22-15-8-4-3-5-9-15)13(2)20(19-12)17(21)14-7-6-10-18-11-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXCLJSWOXEJEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole-1-carbonyl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

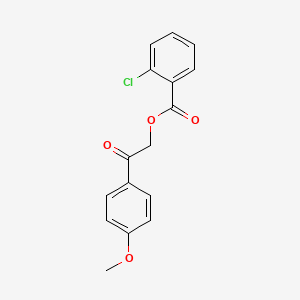

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

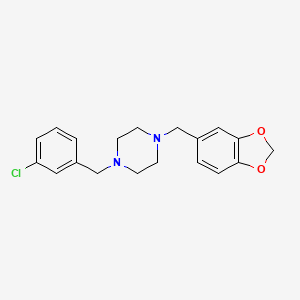

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(1-ethyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5546041.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B5546096.png)

![2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)